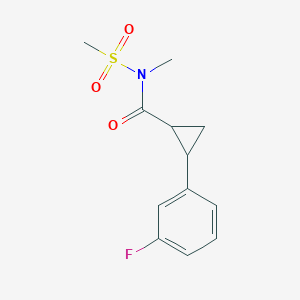
2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMISO and is a cyclopropane-based molecule that has a fluorine atom and a sulfonyl group attached to it. FMISO is a highly stable compound that has been synthesized using various methods.
作用机制
The mechanism of action of FMISO is based on its preferential uptake by hypoxic cells. The fluorine atom and sulfonyl group attached to the cyclopropane ring make FMISO highly lipophilic, allowing it to easily penetrate cell membranes. Once inside the cell, FMISO is reduced by enzymes to form a highly reactive intermediate, which binds to cellular macromolecules. In hypoxic cells, this reduction process is inhibited, leading to the accumulation of FMISO. This accumulation can be detected using PET imaging.
Biochemical and Physiological Effects:
FMISO has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is rapidly cleared from the body, with a half-life of approximately 2 hours. However, its use in PET imaging can have significant physiological effects, such as the detection of hypoxia in tumors.
实验室实验的优点和局限性
FMISO has several advantages for use in lab experiments. It is highly stable, making it easy to handle and store. It can be synthesized using various methods, allowing for flexibility in its production. However, its use in lab experiments is limited to its applications in PET imaging and the detection of hypoxia in tumors. Its use in other fields is yet to be explored.
未来方向
FMISO has potential applications in various fields, including cancer diagnosis and treatment. Future research could focus on developing new methods for synthesizing FMISO, improving its imaging properties, and exploring its use in other fields, such as drug delivery and gene therapy. Additionally, FMISO could be used as a tool for studying hypoxia in other diseases, such as ischemic heart disease and stroke. Overall, FMISO has significant potential for advancing scientific research in various fields.
合成方法
FMISO can be synthesized using different methods, including the reaction of 3-fluoroaniline with N-methyl-N-methylsulfonyl chloride, followed by the addition of cyclopropanecarboxylic acid. Another method involves the reaction of 3-fluoroaniline with N-methyl-N-methylsulfonyl cyclopropanecarboxamide. These methods have been used to produce FMISO with high yields and purity.
科学研究应用
FMISO is widely used in scientific research, particularly in the field of medical imaging. It is a radiotracer that can be used in positron emission tomography (PET) imaging to detect hypoxia, which is a condition where there is a lack of oxygen in tissues. FMISO is preferentially taken up by hypoxic cells, making it an ideal radiotracer for detecting hypoxia in tumors. This has significant implications for cancer diagnosis and treatment.
属性
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-14(18(2,16)17)12(15)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPOZOLFROHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC(=CC=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)





![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)




